2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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Overview
Description
“2,4-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the linear formula C21H21F2NO3 . It is also known as Methanone, (2,4-difluorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzophenone core with two fluorine atoms at the 2 and 4 positions of one phenyl ring. The other phenyl ring is substituted at the 4 position with an 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C21H21F2NO3), but specific details such as melting point, boiling point, solubility, and others are not provided in the search results .Scientific Research Applications
Sunscreen Formulations and Environmental Impact
Benzophenone-3, a common component of organic sunscreen products, has been widely used due to its lipophilic, photostable, and bioaccumulative properties. Studies have shown its widespread presence in water, soil, and biota, raising concerns about its potential impact on aquatic ecosystems. The compound exhibits strong anti-androgenic and weak estrogenic activities, with its metabolites showing greater estrogenic potency. The environmental presence of benzophenone-3 and its derivatives, especially in water bodies near recreational activities and wastewater treatment plant effluents, underscores the need for further research on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).
Antimicrobial Properties
Chromones and their derivatives, which are structurally related to benzophenones, have demonstrated significant antioxidant and antimicrobial potential. The radical scavenging activity of these compounds is attributed to specific structural features, such as the double bond and carbonyl group in the chromone nucleus. The presence of hydroxyl groups at specific positions enhances their antimicrobial efficacy, suggesting that modifications to the benzophenone structure could yield potent antimicrobial agents (Yadav et al., 2014).
Safety and Regulatory Considerations
The safety of benzophenone as a flavoring substance has been evaluated, considering its potential genotoxicity and endocrine activities. The established tolerable daily intake (TDI) aims to cover both non-neoplastic and neoplastic effects observed in toxicity studies, highlighting the importance of understanding the safety profiles of benzophenone derivatives in various applications (Silano et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSIUCMBAQBGDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642883 |
Source
|
Record name | (2,4-Difluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | |
CAS RN |
898758-43-5 |
Source
|
Record name | (2,4-Difluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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